2-Bromo-4-methoxy-6-nitrophenol
Overview
Description
2-Bromo-4-methoxy-6-nitrophenol is a compound that has been studied for various applications in chemistry. Its synthesis, molecular structure, chemical reactions, and properties are areas of interest in the field of organic chemistry.
Synthesis Analysis
2-Bromo-4-methoxy-6-nitrophenol can be synthesized from 2-methoxy-5-nitroaniline through a series of reactions including diazotization and the Sandmeyer reaction. This method provides a straightforward and efficient route for commercial production (Li Zi-ying, 2008).
Molecular Structure Analysis
The molecular structure and chemical activity of similar bromo-nitrophenol compounds have been studied using techniques such as spectroscopic analysis, X-ray diffraction, and Density Functional Theory (DFT). These studies help in understanding the geometry, molecular electrostatic potential, and various molecular interactions (Z. Demircioğlu et al., 2019).
Chemical Reactions and Properties
The chemical behavior of bromo-nitrophenol compounds includes reactions such as nucleophilic substitution and nitration. These reactions can be influenced by various factors like reactant ratio, temperature, and solvent type, leading to different products and yields (M. Guo, 2002).
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystal structure of bromo-nitrophenol compounds are important for their practical applications and handling. These properties can be studied using techniques like infrared spectroscopy and melting point determination (T. Nozoe et al., 1979).
Chemical Properties Analysis
Chemical properties including reactivity, stability, and functional group behavior of 2-Bromo-4-methoxy-6-nitrophenol and related compounds are essential for understanding their potential applications and chemical synthesis pathways. Studies on these properties are conducted using various analytical and spectroscopic methods (Amélie Lauraguais et al., 2014).
Scientific Research Applications
A compound synthesized from 2-Bromo-4-methoxy-6-nitrophenol, namely (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, demonstrates potential as a DNA binding agent. This could have implications for nucleic acid synthesis and DNA repair (Demircioğlu, Kaştaş, Kaştaş, & Frank, 2019).
2-Methoxy-5-nitrobenzyl bromide, related to 2-Bromo-4-methoxy-6-nitrophenol, is identified as a promising environmentally sensitive protein reagent. This compound shows different specificity and reactivity compared to its 2-hydroxy counterpart and offers potential for enzyme studies (Horton, Kelly, & Koshland, 1965).
The nitration of 2,6-dimethyl-4-nitrophenol, which is structurally similar to 2-Bromo-4-methoxy-6-nitrophenol, results in the production of C2-epimeric hydroxy trinitro ketones, while 4-bromo phenol yields a range of compounds (Hartshorn, Readman, Robinson, Vaughan, & Whyte, 1985).
A reaction involving 2-bromo-7-methoxytropone and o-aminophenol produces 2-bromo-7-(o-hydroxyanilino)tropone, among other compounds, showing the reactivity of bromo-methoxy-nitrophenol derivatives in organic synthesis (Nozoe, Someya, & Okai, 1979).
The nitration of 3-bromo-5-methoxypyridine-N-oxide, a compound related to 2-Bromo-4-methoxy-6-nitrophenol, leads to the formation of a 6-nitro derivative, revealing insights into the nitration reactions of these compounds (Hertog, Ammers, & Schukking, 2010).
Derivatives of o-eugenol, including 4,5-dibromo-2-methoxy-6-propylphenol and 2-methoxy-3-nitro-6-propylphenol, have been evaluated as potential anti-TB drugs, indicating the medical application potential of these compounds (Moraes, da Silva, Wardell, & de Souza, 2020).
Safety And Hazards
2-Bromo-4-methoxy-6-nitrophenol can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust, gas, or vapors of this compound . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
properties
IUPAC Name |
2-bromo-4-methoxy-6-nitrophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVLRJHVWIDPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)Br)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460567 | |
Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-methoxy-6-nitrophenol | |
CAS RN |
115929-59-4 | |
Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115929-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-methoxy-6-nitrophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80460567 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenol, 2-bromo-4-methoxy-6-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.200 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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